Unraveling ZLJ-6: A Technical Guide to 2-Chloroethane-1-sulfonic Acid
Unraveling ZLJ-6: A Technical Guide to 2-Chloroethane-1-sulfonic Acid
For Immediate Release
[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the chemical compound ZLJ-6, identified as 2-chloroethane-1-sulfonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the chemical structure, properties, synthesis protocols, and known applications of this compound, addressing the frequent inquiries surrounding its nature.
Initial searches for "ZLJ-6" in various chemical and biological databases did not yield a specific entry. However, the designation "ZLJ" is assigned to 2-chloroethane-1-sulfonic acid in the RCSB Protein Data Bank. It is therefore highly probable that "ZLJ-6" is a colloquial or laboratory-specific identifier for this compound. This guide will proceed with the technical details of 2-chloroethane-1-sulfonic acid.
Core Chemical Data
2-Chloroethane-1-sulfonic acid is a simple organosulfur compound. Its properties are summarized in the table below, compiled from various chemical databases.
| Property | Value |
| Systematic Name | 2-chloroethanesulfonic acid |
| Synonyms | 2-Chloroethanesulphonic acid, ZLJ |
| Molecular Formula | C₂H₅ClO₃S |
| Molecular Weight | 144.58 g/mol [1] |
| CAS Number | 18024-00-5[1] |
| InChI | InChI=1S/C2H5ClO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)[1] |
| SMILES | C(CCl)S(=O)(=O)O |
| Appearance | White crystalline powder (for its sodium salt)[2] |
| Solubility | The sodium salt is highly soluble in water[1] |
| Melting Point | 292 °C (decomposes) for the sodium salt monohydrate[2][3] |
Experimental Protocols: Synthesis of Sodium 2-Chloroethanesulfonate
The sodium salt of 2-chloroethane-1-sulfonic acid is a common and stable form of this compound. A prevalent and efficient method for its synthesis involves the reaction of a 1,2-dihaloethane with sodium sulfite. The following protocol is based on a patented method.[4]
Objective: To synthesize sodium 2-chloroethanesulfonate via the reaction of 1-bromo-2-chloroethane with sodium sulfite.
Materials:
-
1-bromo-2-chloroethane
-
Sodium sulfite
-
Copper (I) chloride (catalyst)
-
Tetrabutylammonium chloride (catalyst)
-
Deionized water
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Methanol
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Three-necked round-bottom flask
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Stirrer
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Heating mantle with temperature control
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Condenser
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Dropping funnel
Procedure:
-
To a three-necked flask, add 440 ml of water, 0.8 mol of sodium sulfite, 0.08 mol of copper (I) chloride, and 0.02 mol of tetrabutylammonium chloride.[5]
-
Heat the mixture to 50°C with stirring.[5]
-
Slowly add 4 mol of 1-bromo-2-chloroethane dropwise over a period of 1 hour.[5]
-
After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 0.5 hours.[5]
-
Cool the reaction solution to 40°C and allow it to stand for phase separation.[5]
-
Recover the lower layer of unreacted 1-bromo-2-chloroethane.[5]
-
The upper aqueous layer is subjected to reduced pressure distillation to obtain a pasty residue.[5]
-
Add 500 ml of methanol to the residue and reflux for 0.5 hours.[5]
-
Filter the hot solution to remove sodium chloride.[5]
-
Cool the filtrate to 0°C and maintain for 2 hours to allow for crystallization.[5]
-
Filter the crystalline product and dry the filter cake at 50°C to obtain the target product, sodium 2-chloroethanesulfonate.[5]
Synthesis Workflow
Biological Activity and Applications
There is no substantial evidence to suggest that 2-chloroethane-1-sulfonic acid plays a direct role in biological signaling pathways. Its primary utility lies in its function as a chemical intermediate and a laboratory reagent.
Known applications include:
-
Chemical Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and biological buffers.[4]
-
Protein Modification: The compound is used to modify proteins and peptides, which can enhance their stability and functionality for research in enzymology and drug development.[1]
-
Sulfoethylating Agent: Its sodium salt is used as a sulfoethylating agent, for instance, in the preparation of sulfoethyl cellulose, which is utilized as an excipient in pharmaceutical formulations.[3][6]
-
Industrial Applications: It is a component in the preparation of coal water slurry dispersants.[2][3]
Safety Information
2-Chloroethane-1-sulfonic acid and its salts should be handled with care in a laboratory setting. The compound is classified as a skin and serious eye irritant.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 15484-44-3,Sodium 2-chloroethanesulfonate monohydrate | lookchem [lookchem.com]
- 3. Sodium 2-chloroethanesulfonate monohydrate | 15484-44-3 [chemicalbook.com]
- 4. CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents [patents.google.com]
- 5. Sodium 2-chloroethanesulfonate monohydrate synthesis - chemicalbook [chemicalbook.com]
- 6. Sodium 2-chloroethanesulfonate monohydrate 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Chloroethanesulphonic acid | C2H5ClO3S | CID 28865 - PubChem [pubchem.ncbi.nlm.nih.gov]
